Cas no 704-46-1 (2-(Trifluoromethyl)phenylacetylene)

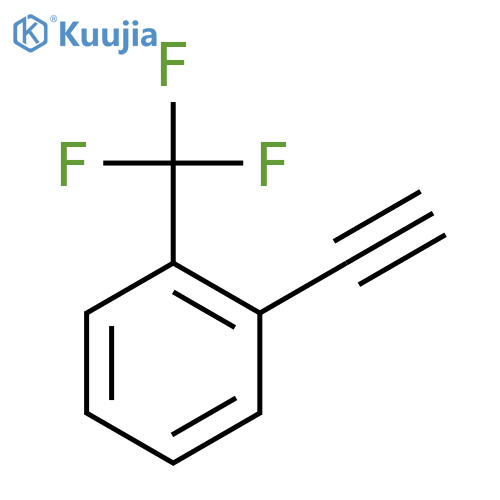

704-46-1 structure

商品名:2-(Trifluoromethyl)phenylacetylene

2-(Trifluoromethyl)phenylacetylene 化学的及び物理的性質

名前と識別子

-

- 2-(Trifluoromethyl)phenylacetylene

- 2-Ethynyltrifluorotoluene

- 1-Ethynyl-2-trifluoromethylbenzene

- 2-ethynyl trifluorotoluene(2-(trifluoromethyl)phenylacetylene)

- 2'-TRIFLUOROMETHYLPHENYL ACETYLENE

- C9H5F3

- 5-Amino-2-carbamoyl-3-methyl-amino-pyrazin

- 5-amino-3-methylamino-pyrazine-2-carboxylic acid amide

- 5-Amino-3-(methylamino)-2-pyrazinecarboxamide

- DTXSID301251926

- 704-46-1

- 5-Amino-3-(methylamino)pyrazine-2-carboxamide

-

- インチ: InChI=1S/C9H5F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h1,3-6H

- InChIKey: OOZKONVIIMFOKW-UHFFFAOYSA-N

- ほほえんだ: FC(F)(F)C1C=CC=CC=1C#C

計算された属性

- せいみつぶんしりょう: 170.03400

- どういたいしつりょう: 167.08070993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 107Ų

じっけんとくせい

- 密度みつど: 1.222

- ふってん: 45 ºC (8 mmHg)

- フラッシュポイント: 25 ºC

- 屈折率: 1.4760

- PSA: 0.00000

- LogP: 2.60040

2-(Trifluoromethyl)phenylacetylene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH17828-1g |

2-ethynyl trifluorotoluene(2-(trifluoromethyl)phenylacetylene) |

704-46-1 | 1g |

$639.00 | 2024-04-19 |

2-(Trifluoromethyl)phenylacetylene 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

704-46-1 (2-(Trifluoromethyl)phenylacetylene) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 13769-43-2(potassium metavanadate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量